molecular formula C23H21BrN4O3 B14998932 5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbenzamide

5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbenzamide

Cat. No.: B14998932
M. Wt: 481.3 g/mol
InChI Key: JZDSJGNUQTYJFC-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The bromo group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution of the bromo group could yield a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H21BrN4O3

Molecular Weight

481.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C23H21BrN4O3/c1-13-10-20-21(27-28(26-20)16-5-7-17(30-3)8-6-16)12-19(13)25-23(29)18-11-15(24)9-14(2)22(18)31-4/h5-12H,1-4H3,(H,25,29)

InChI Key

JZDSJGNUQTYJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

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